molecular formula C11H15BrO2 B14229473 1,4-Pentanediol, 1-(4-bromophenyl)- CAS No. 820247-77-6

1,4-Pentanediol, 1-(4-bromophenyl)-

Cat. No.: B14229473
CAS No.: 820247-77-6
M. Wt: 259.14 g/mol
InChI Key: KQTIAYQZUCBAOL-UHFFFAOYSA-N
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Description

1,4-Pentanediol, 1-(4-bromophenyl)- is an organic compound that features a bromophenyl group attached to a pentanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Pentanediol, 1-(4-bromophenyl)- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 1,4-Pentanediol, 1-(4-bromophenyl)- often involves the catalytic hydrogenation of furfural derivatives. This process employs bifunctional catalysts composed of metallic species and acid sites to improve yield and stability under hydrothermal conditions .

Chemical Reactions Analysis

Types of Reactions

1,4-Pentanediol, 1-(4-bromophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1,4-Pentanediol, 1-(4-bromophenyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Pentanediol, 1-(4-bromophenyl)- involves its interaction with molecular targets and pathways. The bromophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Pentanediol, 1-(4-bromophenyl)- is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science.

Properties

CAS No.

820247-77-6

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

1-(4-bromophenyl)pentane-1,4-diol

InChI

InChI=1S/C11H15BrO2/c1-8(13)2-7-11(14)9-3-5-10(12)6-4-9/h3-6,8,11,13-14H,2,7H2,1H3

InChI Key

KQTIAYQZUCBAOL-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C1=CC=C(C=C1)Br)O)O

Origin of Product

United States

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